molecular formula C8H9Cl2F2N B13054841 (S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hcl

(S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hcl

Cat. No.: B13054841
M. Wt: 228.06 g/mol
InChI Key: MAUSMRHZPSZTQQ-WCCKRBBISA-N
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Description

(S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of chlorine and fluorine atoms on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5-chloro-2,4-difluoroacetophenone.

    Reduction: The ketone group of the precursor is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to the corresponding amine through an amination reaction, often using reagents like ammonia or primary amines.

    Resolution: The racemic mixture of the amine is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds share a similar phenyl ring structure with chlorine substitution.

    1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: These compounds have similar fluorine substitutions on the phenyl ring.

Uniqueness

(S)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride is unique due to its specific combination of chlorine and fluorine substitutions on the phenyl ring, as well as its chiral nature. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H9Cl2F2N

Molecular Weight

228.06 g/mol

IUPAC Name

(1S)-1-(5-chloro-2,4-difluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H8ClF2N.ClH/c1-4(12)5-2-6(9)8(11)3-7(5)10;/h2-4H,12H2,1H3;1H/t4-;/m0./s1

InChI Key

MAUSMRHZPSZTQQ-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1F)F)Cl)N.Cl

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)Cl)N.Cl

Origin of Product

United States

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